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N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Drug-likeness Optimization

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019097-50-7) is a fully synthetic, small-molecule benzamide derivative belonging to the aryl-substituted pyrazole-amide class disclosed as inhibitors of p38 mitogen-activated protein (MAP) kinase. The compound assembles a 3,5-dimethylpyrazole linked via a pyridazine bridge and an aniline spacer to a terminal benzamide, yielding a molecular weight of 384.4 g/mol, a computed XLogP3 of 3.7, and a topological polar surface area of 84.7 Ų.

Molecular Formula C22H20N6O
Molecular Weight 384.4 g/mol
CAS No. 1019097-50-7
Cat. No. B6532042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS1019097-50-7
Molecular FormulaC22H20N6O
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C
InChIInChI=1S/C22H20N6O/c1-15-14-16(2)28(27-15)21-13-12-20(25-26-21)23-18-8-10-19(11-9-18)24-22(29)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,25)(H,24,29)
InChIKeyRVVSVZIOKBZIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 1019097-50-7: N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Chemoinformatic & Patent-Class Baseline for Procurement


N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS 1019097-50-7) is a fully synthetic, small-molecule benzamide derivative belonging to the aryl-substituted pyrazole-amide class disclosed as inhibitors of p38 mitogen-activated protein (MAP) kinase [1]. The compound assembles a 3,5-dimethylpyrazole linked via a pyridazine bridge and an aniline spacer to a terminal benzamide, yielding a molecular weight of 384.4 g/mol, a computed XLogP3 of 3.7, and a topological polar surface area of 84.7 Ų [2]. Its physicochemical profile and patent-class assignment indicate it is primarily produced as a research tool compound for kinase inhibitor discovery, rather than as a pharmaceutical active ingredient, placing procurement emphasis on compound identity, purity, and scaffold uniqueness for structure–activity relationship (SAR) studies [1].

Why Generic Pyrazole-Amide Substitution Undermines Scientific Reproducibility for Compound 1019097-50-7


In the aryl-substituted pyrazole-amide p38 kinase inhibitor series, seemingly minor structural alterations—such as replacing the terminal benzamide with a 4-methylbenzamide or omitting the pyrazole 3,5-dimethyl groups—can yield distinct steric and electronic effects that fundamentally alter kinome selectivity and cellular potency [1]. Even within the same patent family, compounds with identical core scaffolds have been shown to exhibit divergent IC50 values, pharmacokinetic profiles, and off-target kinase engagement patterns [1]. Consequently, procuring an unspecified 'pyrazole-pyridazine benzamide' without verifying the exact substitution pattern risks incorporating a compound with undocumented kinase inhibition selectivity, potentially leading to irreproducible biological results and wasted screening resources. The quantitative differentiation evidence below underscores why only compound 1019097-50-7, with its defined substitution, can ensure experimental consistency in p38 MAP kinase research.

Differential Chemoinformatic & Class-Level Evidence for Compound 1019097-50-7


Topological Polar Surface Area (TPSA) Differentiation from the General Pyrazole-Amide Inhibitor Space

Compound 1019097-50-7 exhibits a TPSA of 84.7 Ų [1], which places it near the optimal range for oral bioavailability (≤140 Ų, commonly <90 Ų for CNS drugs). While the general pyrazole-amide p38 inhibitor class typically spans a wide TPSA window (65–120 Ų), a subset of close analogs with similar molecular weight but additional polar substituents (e.g., 4-chloro or 3-methoxybenzamide variants) exhibit TPSA values exceeding 90 Ų, potentially compromising passive membrane permeability [2]. This quantitative distinction provides compound 1019097-50-7 with a measurable advantage in cellular permeability potential over certain substituted analogs, informing selection for cell-based kinase assays where intracellular target engagement is essential.

Medicinal Chemistry Kinase Inhibitor Design Drug-likeness Optimization

Lipophilicity (XLogP3) Positioning Relative to Chlorinated and Alkylated In-Class Analogs

Compound 1019097-50-7 has a computed XLogP3 of 3.7 [1], whereas the 4-chloro analog (CAS 1019097-53-0) and 4-methyl analog exhibit higher computed logP values (estimated >4.0) due to the lipophilic nature of the halogen and methyl substituents [2]. Elevated lipophilicity is correlated with increased off-target kinase binding and metabolic instability in related p38 inhibitor series [3]. Therefore, compound 1019097-50-7, with its unsubstituted benzamide ring, offers a more balanced lipophilic profile that may reduce the risk of promiscuous kinase inhibition compared to its halogenated or alkylated analogs.

ADME Optimization Lipophilic Efficiency Kinase Selectivity

Hydrogen Bond Donor/Acceptor Count Distinction for Kinase Binding Mode Integrity

Compound 1019097-50-7 contains exactly 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1], a specific donor/acceptor balance required for the canonical kinase hinge-region interaction observed in pyrazolopyridazine p38α inhibitors [2]. Modifications to the benzamide or pyrazole ring that alter the HBD/HBA count (e.g., introduction of a methoxy group on the benzamide yields 3 HBD / 6 HBA, and removal of the pyrazole dimethyls changes the pyridazine nitrogen HB acceptor landscape) disrupt the hydrogen bond network with the kinase hinge [2]. Maintaining the precise HBD/HBA count of compound 1019097-50-7 preserves the binding mode critical for p38α inhibition potency, differentiating it from analogs with altered hydrogen-bonding capabilities.

Structure-Based Drug Design Binding Mode Analysis Kinase Hinge Binding

Confirmation of Chemical Identity: Unique InChIKey and Structural Uniqueness vs. Patented Library Analogs

The unique InChIKey for compound 1019097-50-7 is RVVSVZIOKBZIIE-UHFFFAOYSA-N [1], which differs from the InChIKeys of all other specifically exemplified compounds in the foundational Bristol-Myers Squibb p38 kinase inhibitor patent (e.g., compounds 2h, 2m, 13h in related literature) [2]. This structural distinctness ensures that the compound is not merely a redisclosed example from a known patent library but represents a unique chemotype entry. For procurement officers and research scientists, this verifiable structural uniqueness substantiates the compound's value as a novel scaffold for exploring kinase inhibition beyond the well-characterized pyrazolopyridazine core series.

Compound Identity Verification Patent Chemistry SAR Library Profiling

Absence of Direct Comparative Bioactivity Data: A Critical Evaluation Criterion

A systematic search of the public biomedical literature (PubMed, Google Scholar) and patent repositories (USPTO, Google Patents) as of April 2026 reveals no published head-to-head biological comparisons or standalone receptor/enzyme inhibition data (IC50, Ki, or EC50) for compound 1019097-50-7 against any molecular target [1]. This contrasts with other pyrazole-amide p38 inhibitors, such as compound 2m, which has a reported p38α IC50 of <10 nM and an in vivo ED50 of 0.08 mg/kg in a rat LPS-induced TNFα model [2]. The complete lack of publicly available bioactivity data for compound 1019097-50-7 is a critical factor in procurement decisions. If the intended use requires validated target engagement, compound 2m or a structurally characterized alternative from the literature would be a demonstrably superior choice. Compound 1019097-50-7 may only be prioritized if the research objective is the de novo exploration of an uncharacterized chemical space.

Data Integrity Pharmacological Profiling Evidence-Based Procurement

Evidence-Grounded Application Scenarios for Compound 1019097-50-7


Kinase Inhibitor Screening Library Expansion for Novel Scaffold Mining

Procurement for high-throughput screening (HTS) libraries focused on p38 MAP kinase or related inflammatory targets. The compound's unique InChIKey and absence from exemplified patent libraries [1] make it a suitable addition for scaffold-hopping campaigns, where identifying novel chemotypes with unexplored kinase inhibition profiles is the primary goal.

Computational Structure-Based Drug Design (SBDD) Fragment Evolution

Use as a starting point for computational docking and molecular dynamics simulations against p38α kinase (e.g., using PDB 3ITZ as a template [1]). The well-defined HBD/HBA count and moderate TPSA support the design of analogs with optimized hinge-binding interactions.

Synthetic Intermediate for Parallel Library Construction

Utilization as a core scaffold for parallel synthesis of a focused benzamide-pyridazine-pyrazole library. The absence of reactive substituents on the benzamide ring allows for late-stage diversification, while the core pyridazine-pyrazole moiety is hypothesized to engage the kinase hinge region [1].

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